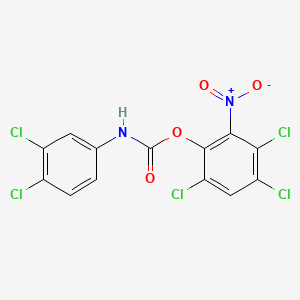
3-(Butyltellanyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Butyltellanyl)thiophene is an organotellurium compound featuring a thiophene ring substituted with a butyltellanyl group at the third position. Thiophene derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and materials science due to their unique electronic properties and structural versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butyltellanyl)thiophene typically involves the introduction of a butyltellanyl group to a thiophene ring. One common method is the reaction of thiophene with butyltellanyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safe handling of tellurium compounds, which can be toxic.
化学反応の分析
Types of Reactions
3-(Butyltellanyl)thiophene can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones.
Reduction: The tellurium atom can be reduced to a lower oxidation state.
Substitution: The butyltellanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Products include telluroxides and tellurones.
Reduction: Products include lower oxidation state tellurium compounds.
科学的研究の応用
3-(Butyltellanyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organotellurium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique electronic properties.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
作用機序
The mechanism of action of 3-(Butyltellanyl)thiophene depends on its application. In biological systems, it may interact with cellular components through its tellurium atom, which can form bonds with sulfur-containing biomolecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. In electronic applications, the compound’s unique electronic properties, such as its ability to donate or accept electrons, make it useful in the development of semiconductors and other electronic devices .
類似化合物との比較
Similar Compounds
3-(Butylthio)thiophene: Similar structure but with a sulfur atom instead of tellurium.
3-(Butylselanyl)thiophene: Similar structure but with a selenium atom instead of tellurium.
3-(Butylsulfonyl)thiophene: Similar structure but with a sulfonyl group instead of tellurium.
Uniqueness
3-(Butyltellanyl)thiophene is unique due to the presence of the tellurium atom, which imparts distinct electronic properties compared to sulfur or selenium analogs. Tellurium’s larger atomic size and different electronegativity can lead to different reactivity and stability, making this compound a valuable compound for specific applications in materials science and medicinal chemistry .
特性
CAS番号 |
73550-39-7 |
|---|---|
分子式 |
C8H12STe |
分子量 |
267.8 g/mol |
IUPAC名 |
3-butyltellanylthiophene |
InChI |
InChI=1S/C8H12STe/c1-2-3-6-10-8-4-5-9-7-8/h4-5,7H,2-3,6H2,1H3 |
InChIキー |
JIJISVNXPPCASC-UHFFFAOYSA-N |
正規SMILES |
CCCC[Te]C1=CSC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


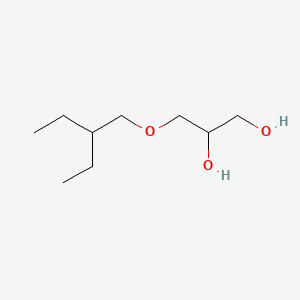
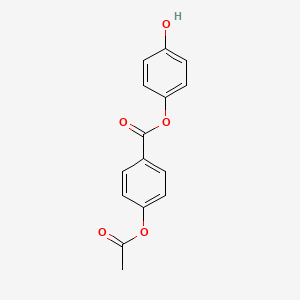
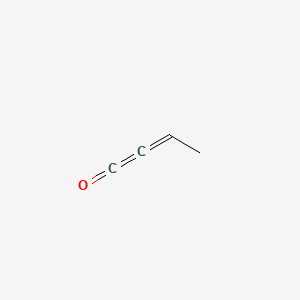


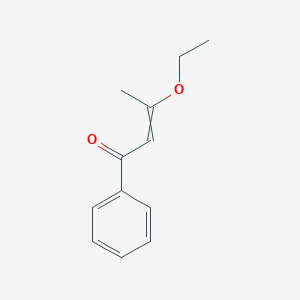
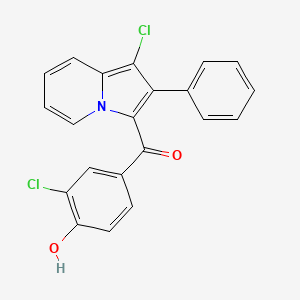


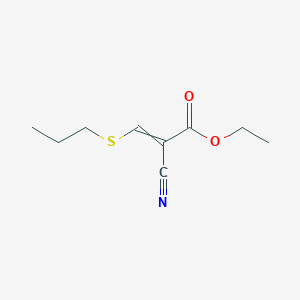
![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)

![N-[2-(4-Acetylphenyl)ethyl]benzenesulfonamide](/img/structure/B14445132.png)
